molecular formula C20H20BaF14O4 B3039552 Barium fod,dihydrate CAS No. 118360-70-6

Barium fod,dihydrate

Cat. No.: B3039552
CAS No.: 118360-70-6
M. Wt: 727.7 g/mol
InChI Key: NCPWXEUADOWGIO-SJGYQHGCSA-L
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Description

Barium fod, dihydrate, also known as Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionato) dihydrate, is a coordination compound with the chemical formula C20H20BaF14O4·2H2O. This compound is characterized by the presence of barium ions coordinated to organic ligands, specifically 2,2,6,6-tetramethyl-3,5-heptanedionate, and two water molecules. It is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Barium fod, dihydrate can be synthesized through the reaction of barium chloride dihydrate with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a suitable solvent such as ethanol. The reaction typically involves the following steps:

  • Dissolution of barium chloride dihydrate in ethanol.
  • Addition of 2,2,6,6-tetramethyl-3,5-heptanedione to the solution.
  • Stirring the mixture at room temperature for several hours.
  • Filtration and drying of the resulting product to obtain barium fod, dihydrate.

Industrial Production Methods: In industrial settings, the production of barium fod, dihydrate may involve more efficient and scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions: Barium fod, dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form barium oxide and other by-products.

    Reduction: Reduction reactions can convert barium fod, dihydrate to barium metal or other reduced forms.

    Substitution: The organic ligands in barium fod, dihydrate can be substituted with other ligands through ligand exchange reactions.

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents at elevated temperatures.

    Reduction: Hydrogen gas or reducing agents such as lithium aluminum hydride.

    Substitution: Various ligands in the presence of suitable solvents and catalysts.

Major Products Formed:

    Oxidation: Barium oxide and organic by-products.

    Reduction: Barium metal and reduced organic compounds.

    Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Barium fod, dihydrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other barium-containing compounds and as a catalyst in organic reactions.

    Biology: Employed in studies involving ion channels and membrane transport due to its ability to block potassium channels.

    Medicine: Investigated for potential use in radiographic imaging and as a contrast agent.

    Industry: Utilized in the production of advanced materials, such as ceramics and phosphors, and in the manufacturing of electronic components.

Comparison with Similar Compounds

  • Barium chloride dihydrate (BaCl2·2H2O)
  • Barium nitrate (Ba(NO3)2)
  • Barium sulfate (BaSO4)

Comparison:

  • Barium chloride dihydrate: Highly soluble in water, commonly used in laboratory and industrial applications.
  • Barium nitrate: Used in pyrotechnics and as an oxidizing agent.
  • Barium sulfate: Insoluble in water, widely used as a radiographic contrast agent and in the production of paints and coatings.

Uniqueness: Barium fod, dihydrate is unique due to its coordination with organic ligands, which imparts specific chemical properties and reactivity. This makes it suitable for specialized applications in research and industry that require precise control over its chemical behavior.

Properties

IUPAC Name

barium(2+);(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H11F7O2.Ba/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h2*4,18H,1-3H3;/q;;+2/p-2/b2*5-4-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPWXEUADOWGIO-SJGYQHGCSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Ba+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Ba+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BaF14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

727.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36885-31-1
Record name Barium bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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